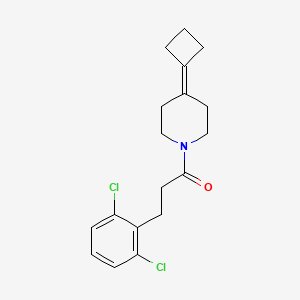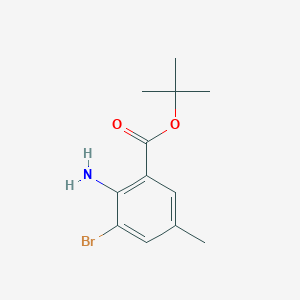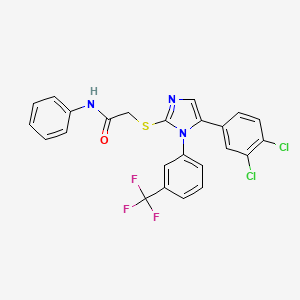
1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one, also known as CPP, is a chemical compound that has been widely used in scientific research for its unique properties. CPP is a synthetic compound that was first synthesized in the 1970s and has since been studied extensively for its potential applications in various fields of science.
Mécanisme D'action
1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one acts as a competitive antagonist of the NMDA receptor, which means that it competes with the neurotransmitter glutamate for binding to the receptor. By blocking the NMDA receptor, 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one inhibits the activity of the receptor and reduces the influx of calcium ions into the cell. This, in turn, leads to a decrease in the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one can induce seizures and convulsions in rats, which suggests that it may have proconvulsant properties. 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one has also been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its effects on behavior and mood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one is its ability to selectively block the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one has several limitations, including its proconvulsant properties and potential toxicity at high doses. In addition, 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one has a relatively short half-life, which makes it difficult to use in long-term experiments.
Orientations Futures
There are several future directions for research on 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one. One area of interest is the development of more selective NMDA receptor antagonists that do not have the proconvulsant properties of 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one. Another area of interest is the use of 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one as a tool to study the role of the NMDA receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, there is a need for further research on the potential toxicity of 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one and its long-term effects on behavior and cognition.
Méthodes De Synthèse
The synthesis of 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one involves several steps, including the reaction of piperidine with cyclobutanone, followed by the reaction of the resulting product with 2,6-dichlorobenzaldehyde. The final product is obtained by the reduction of the resulting imine with sodium borohydride. The synthesis of 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one is a complex process that requires a high level of expertise and skill.
Applications De Recherche Scientifique
1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one has been widely used in scientific research as a tool to study the mechanisms of action of various compounds. 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in the regulation of synaptic plasticity and memory formation. The NMDA receptor is also involved in the pathophysiology of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
1-(4-cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO/c19-16-5-2-6-17(20)15(16)7-8-18(22)21-11-9-14(10-12-21)13-3-1-4-13/h2,5-6H,1,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIUJDPFSRAXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)CCC3=C(C=CC=C3Cl)Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2507534.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2507535.png)



![(4-(morpholinosulfonyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2507545.png)
![9-isopropyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2507546.png)
![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2507547.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2507551.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2507552.png)
![6-Ethoxy-2-(4-{[(4-fluorophenyl)sulfonyl]acetyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2507553.png)
![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B2507554.png)